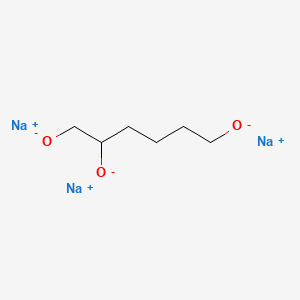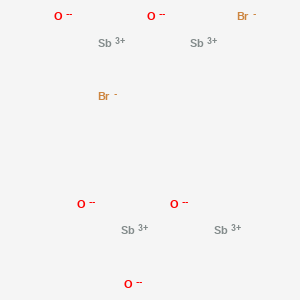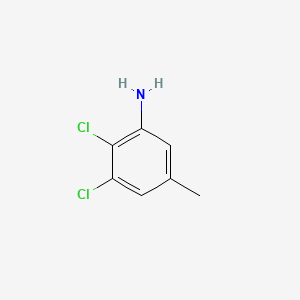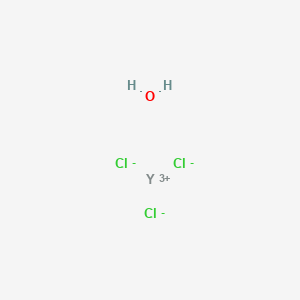
Xenotime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xenotime, also known as this compound-(Y), is a rare earth phosphate mineral with the chemical formula Y(PO4). It is a significant source of yttrium and other rare earth elements. The mineral typically appears in tetragonal crystal systems and is often found in granitic pegmatites and hydrothermal veins. This compound is known for its yellow-brown to reddish-brown color and its vitreous to greasy luster .
準備方法
Synthetic Routes and Reaction Conditions
Xenotime can be synthesized through various chemical methods. One common approach involves the reaction of yttrium salts with phosphate sources under hydrothermal conditions. The reaction typically takes place at elevated temperatures and pressures to facilitate the formation of the mineral’s crystalline structure.
Industrial Production Methods
Industrial production of this compound involves mining and processing of rare earth ores. The ore is crushed and ground, followed by physical separation techniques such as flotation, magnetic separation, and gravity separation to concentrate the yttrium phosphate. The concentrated material is then subjected to chemical treatments to purify the this compound .
化学反応の分析
Types of Reactions
Xenotime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form yttrium oxide (Y2O3) and phosphoric acid (H3PO4).
Reduction: Reduction reactions can convert this compound to elemental yttrium and phosphorus.
Substitution: Substitution reactions involve the replacement of yttrium with other rare earth elements in the mineral structure.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid (HNO3) are used.
Reduction: Reducing agents like hydrogen gas (H2) or carbon monoxide (CO) are employed.
Substitution: Reactions are typically carried out in molten salts or high-temperature solutions.
Major Products
Oxidation: Yttrium oxide (Y2O3) and phosphoric acid (H3PO4).
Reduction: Elemental yttrium and phosphorus.
Substitution: Various rare earth phosphates depending on the substituting element.
科学的研究の応用
Xenotime has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of yttrium-based compounds and materials.
Biology: Employed in the study of rare earth element interactions with biological systems.
Medicine: Investigated for its potential use in medical imaging and cancer treatment due to its unique luminescent properties.
作用機序
The mechanism by which Xenotime exerts its effects is primarily through its ability to release yttrium ions (Y3+). These ions can interact with various molecular targets and pathways, including:
Luminescence: Yttrium ions can activate luminescent centers in phosphors, leading to light emission.
Catalysis: Yttrium ions can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Biological Interactions: Yttrium ions can bind to biological molecules, affecting their structure and function.
類似化合物との比較
Xenotime is unique among rare earth phosphates due to its high yttrium content and specific crystal structure. Similar compounds include:
Monazite: A rare earth phosphate mineral with a different crystal structure and higher concentrations of cerium and thorium.
This compound-(Yb): A variant of this compound with higher concentrations of ytterbium.
This compound stands out due to its specific properties and applications, making it a valuable mineral in various scientific and industrial fields.
特性
CAS番号 |
13817-22-6 |
|---|---|
分子式 |
H3O4PY+3 |
分子量 |
186.9 |
IUPAC名 |
phosphoric acid;yttrium(3+) |
InChI |
InChI=1S/H3O4P.Y/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3 |
InChIキー |
UXBZSSBXGPYSIL-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)O.[Y+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4R,5S)-rel-(9CI)](/img/new.no-structure.jpg)
![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)


